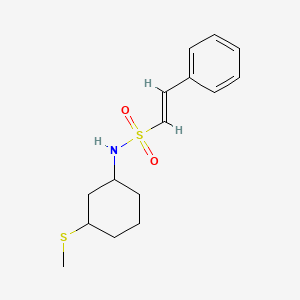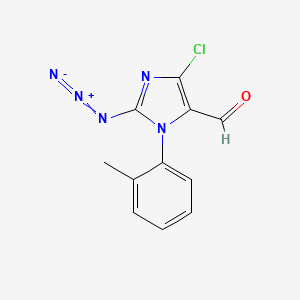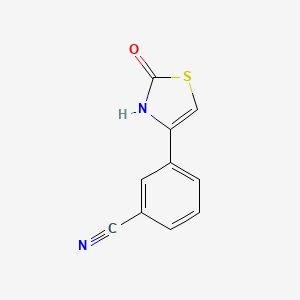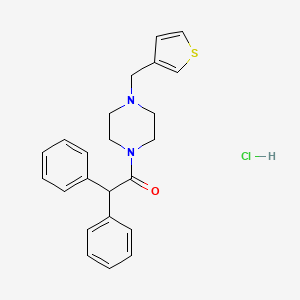
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea is an organic compound that has drawn significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and industrial chemistry. This molecule combines several functional groups that confer unique chemical properties and reactivity, making it a compound of choice for various research endeavors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea can be synthesized using a multi-step process involving the condensation of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine to form the corresponding hydrazide. Subsequent cyclization with cyanogen bromide results in the formation of 1-methyl-1H-pyrazol-4-yl-1,2,4-oxadiazole. Finally, the urea derivative is obtained by reacting the oxadiazole intermediate with 3-phenylpropyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimizing reaction conditions to achieve higher yields and purity. This can include optimizing solvent systems, reaction temperatures, and purification methods such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactivity is influenced by the presence of the pyrazole and oxadiazole rings, as well as the urea moiety.
Common Reagents and Conditions
Oxidation: : Oxidative cleavage using reagents such as hydrogen peroxide in the presence of a catalyst can selectively target the pyrazole ring.
Reduction: : Reductive amination can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols can be introduced under mild conditions.
Major Products Formed
Depending on the reaction conditions and the specific reagents used, major products can include various functionalized derivatives of the original compound. For example, substitution reactions can yield new derivatives with enhanced biological or chemical properties.
Aplicaciones Científicas De Investigación
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea has found applications in multiple areas of scientific research:
Biology: : Studied for its interaction with various biological targets, including enzymes and receptors.
Medicine: : Potential therapeutic agent for treating diseases, leveraging its ability to modulate specific biological pathways.
Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic or biochemical outcomes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Unique Features
What sets 1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea apart from other similar compounds is the presence of both the pyrazole and oxadiazole rings, coupled with the urea moiety. This combination imparts unique chemical reactivity and biological activity.
List of Similar Compounds
1-((3-(4-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea: : A similar compound with a methyl group at the 4-position of the pyrazole ring.
1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea: : Contains an ethyl group instead of a methyl group on the pyrazole ring.
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea: : Features a thiadiazole ring instead of an oxadiazole ring.
By exploring these aspects, researchers can gain a deeper understanding of this compound, from its synthesis and chemical reactivity to its applications in various fields.
Propiedades
IUPAC Name |
1-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-23-12-14(10-20-23)16-21-15(25-22-16)11-19-17(24)18-9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10,12H,5,8-9,11H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUQFEIXDKQNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2423337.png)

![Methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2423340.png)

![(E)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide hydrochloride](/img/structure/B2423343.png)


![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2423351.png)






